Summary of the Application: This compound is used in the study of ionic liquids with anions based on fluorosulfonyl derivatives.
Results or Outcomes: The results show that ionic liquids [C2C1im][FSI] and [C2C1im][TFSAM] exhibit the lowest densities and viscosities among all the studied ionic liquids.
2,2,2-Trifluoro-N-(2-hydroxyethyl)acetamide has the molecular formula C4H6F3NO2 and a molecular weight of approximately 155.09 g/mol. The compound features a trifluoromethyl group attached to a nitrogen atom that is also linked to a 2-hydroxyethyl group and an acetamide moiety. This unique structure contributes to its distinct physical and chemical properties, including its solubility and reactivity profile .
These reactions are significant for modifying the compound for various applications in research and industry.
The synthesis of 2,2,2-Trifluoro-N-(2-hydroxyethyl)acetamide typically involves the following steps:
These methods highlight the synthetic versatility of this compound in laboratory settings .
The applications of 2,2,2-Trifluoro-N-(2-hydroxyethyl)acetamide are diverse:
Its unique trifluoromethyl group enhances its utility in various chemical contexts .
Interaction studies involving 2,2,2-Trifluoro-N-(2-hydroxyethyl)acetamide focus on its behavior in biological systems and its interactions with proteins or enzymes. These studies are crucial for understanding its potential therapeutic roles and mechanisms of action. Preliminary findings suggest that it may interact favorably with lipid membranes due to its hydrophobic characteristics .
Several compounds share structural similarities with 2,2,2-Trifluoro-N-(2-hydroxyethyl)acetamide. Here are some notable examples:
These compounds illustrate variations in functional groups that can significantly influence their chemical behavior and applications.
Irritant